Prednisolone Acetate

Description

Properties

IUPAC Name |

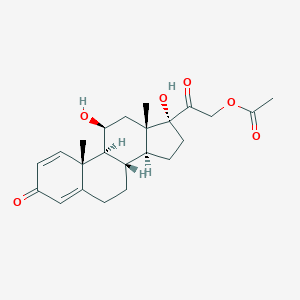

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJOMUJRLNCICJ-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023502 | |

| Record name | Prednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-21-1 | |

| Record name | Prednisolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prednisolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREDNISOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2807733D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Anti-Inflammatory Mechanism of Action of Prednisolone Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid, a corticosteroid that mimics the action of endogenous cortisol, and is widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy stems from its ability to modulate cellular signaling at the genomic and non-genomic levels, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory factors. This guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory action of prednisolone acetate, focusing on its interaction with key inflammatory pathways. It includes quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

The primary mechanism of this compound is mediated through its binding to the intracellular Glucocorticoid Receptor (GR).[2] As a lipophilic molecule, prednisolone, the active metabolite of this compound, passively diffuses across the cell membrane into the cytoplasm.[2]

2.1 Cytosolic Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex, which includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and dimerizes.[3] This activated GR-ligand complex then translocates into the nucleus, where it functions as a ligand-dependent transcription factor.[1][3]

2.2 Genomic Actions: Transactivation and Transrepression

Within the nucleus, the activated GR dimer modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3] This action upregulates the transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), interleukin-10 (IL-10), and IκBα (an inhibitor of NF-κB).[4][5]

-

Transrepression: This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[3] The activated GR, often as a monomer, inhibits the transcription of pro-inflammatory genes without directly binding to DNA. Instead, it interacts with and antagonizes other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][6] This interference prevents these factors from binding to their respective DNA response elements and driving the expression of cytokines, chemokines, and adhesion molecules.[4]

Modulation of Key Inflammatory Signaling Pathways

3.1 Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[7][8]

Prednisolone interferes with this pathway through several mechanisms:

-

Increased IκBα Synthesis: Through GRE-mediated transactivation, the GR increases the transcription of the gene encoding IκBα.[9] The resulting higher levels of IκBα protein enhance the sequestration of NF-κB in the cytoplasm.[9]

-

Direct Interaction: The activated GR can directly bind to NF-κB subunits (e.g., p65), preventing their binding to DNA and recruiting co-repressors.[4]

-

Co-repressor Recruitment: GR recruits histone deacetylase-2 (HDAC2), which removes acetyl groups from histones, leading to chromatin condensation and reduced accessibility of NF-κB target genes.[6]

3.2 Inhibition of the AP-1 Pathway

AP-1 is another critical transcription factor involved in inflammation, composed of proteins from the Jun and Fos families.[10] Similar to NF-κB, the activated GR can physically interact with c-Jun and c-Fos, preventing them from binding to their DNA response elements and initiating transcription of inflammatory genes.[11]

Quantitative Data Summary

The efficacy of prednisolone is concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding and Cellular Activity

| Parameter | Value | Cell/System | Reference |

| Glucocorticoid Receptor Affinity (IC50) | 28 nM | H4-II-C3 HTC cells | [12] |

| Glucocorticoid Receptor Affinity (Kd) | ~17.5-24.6 nM (for Cortisol) | Human Mononuclear Leukocytes | [13] |

| Inhibition of IL-6 (IC50) | ~0.7 x 10-7 M | N/A | [14] |

| Inhibition of NF-κB Nuclear Translocation | Significant at 200 µM | Human Pulmonary Artery Smooth Muscle Cells | [7][15] |

Table 2: Effects on Cytokine Production

| Cytokine | Effect | Model System | Reference |

| TNF-α, IL-6, IL-8, MCP-1 | Dose-dependent inhibition | Human Endotoxemia | [16] |

| IL-10 (Anti-inflammatory) | Dose-dependent enhancement | Human Endotoxemia | [16] |

| IL-12 | Significant inhibition | Human Monocytes | [17] |

| IFN-γ | Decreased production (indirectly) | T-cells co-cultured with treated monocytes | [17] |

| IL-4, IL-5, IL-13 | Significant downregulation | Sputum from patients on mepolizumab | [18] |

Key Experimental Protocols

5.1 Western Blot for IκBα Degradation and NF-κB Translocation

This protocol is used to assess the effect of prednisolone on the core mechanism of NF-κB activation.

-

Objective: To measure the levels of IκBα in the cytoplasm and NF-κB subunits (p65, p50) in cytoplasmic and nuclear fractions.

-

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, endothelial cells) and treat with an inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of various concentrations of prednisolone for a specified time course (e.g., 0, 15, 30, 60 minutes).[19]

-

Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for IκBα, p65, and p50. Use loading controls like β-actin (cytoplasm) and Lamin B1 (nucleus) to ensure equal loading.[21]

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry. A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65/p50 indicates NF-κB activation. Prednisolone treatment is expected to inhibit these changes.[21]

-

5.2 NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Objective: To quantify the effect of prednisolone on NF-κB-dependent gene transcription.

-

Methodology:

-

Cell Transfection: Transfect a suitable cell line (e.g., A549, HEK293) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple NF-κB binding sites.[22][23] A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After 24-48 hours, pre-treat the cells with prednisolone for a defined period (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., TNF-α).[24]

-

Cell Lysis: After the stimulation period (e.g., 6-8 hours), lyse the cells using a specific lysis buffer compatible with the luciferase assay system.[23][24]

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a control reporter was used, measure its activity as well.

-

Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Compare the activity in prednisolone-treated cells to untreated controls to determine the percent inhibition.

-

5.3 Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the GR directly binds to the promoter regions of specific genes.

-

Objective: To identify the in vivo interaction of the prednisolone-activated GR with specific DNA sequences (e.g., GREs in the IκBα promoter).[25]

-

Methodology:

-

Cross-linking: Treat cells with prednisolone to activate GR. Then, treat with formaldehyde (B43269) to cross-link proteins to DNA.[25][26]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.[27]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the GR. Use Protein A/G beads to pull down the antibody-GR-DNA complexes.[25]

-

Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Degrade proteins with proteinase K.[25]

-

DNA Purification: Purify the DNA fragments that were bound by the GR.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to a suspected GRE-containing promoter region to quantify the amount of precipitated DNA. An enrichment compared to a negative control (e.g., IgG antibody) indicates direct binding.[26][28]

-

Conclusion

The anti-inflammatory mechanism of this compound is a multifaceted process centered on the activation of the glucocorticoid receptor. Through genomic actions of transactivation and transrepression, the activated GR effectively reprograms gene expression within inflammatory cells. Its dominant effect is the potent inhibition of pro-inflammatory transcription factors NF-κB and AP-1, which shuts down the production of a wide array of inflammatory mediators. Concurrently, it promotes the synthesis of anti-inflammatory proteins, further resolving the inflammatory state. A thorough understanding of these pathways, supported by quantitative analysis and robust experimental validation, is critical for the continued development and optimization of glucocorticoid-based therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AP-1 subunits converge promiscuously at enhancers to potentiate transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Corticosteroids inhibit IL-12 production in human monocytes and enhance their capacity to induce IL-4 synthesis in CD4+ lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medrxiv.org [medrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. biorxiv.org [biorxiv.org]

- 25. benchchem.com [benchchem.com]

- 26. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 27. pnas.org [pnas.org]

- 28. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Prednisolone Acetate and the Glucocorticoid Receptor: A Technical Overview of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of prednisolone (B192156) acetate (B1210297) for the glucocorticoid receptor (GR). Prednisolone acetate, a synthetic glucocorticoid corticosteroid, is the 21-acetate ester of prednisolone and is widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1] A comprehensive understanding of its interaction with the glucocorticoid receptor is fundamental to optimizing its therapeutic use and to the development of novel glucocorticoid receptor modulators. This document details the quantitative binding data for the parent compound, prednisolone, discusses the influence of the acetate moiety on receptor affinity, outlines the experimental protocols for determining these values, and visualizes the associated molecular pathways.

Glucocorticoid Receptor Signaling Pathway

This compound exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of a glucocorticoid, such as prednisolone, to the cytoplasmic GR initiates a conformational change in the receptor. This change leads to the dissociation of chaperone proteins, including heat shock proteins (HSPs), and exposes a nuclear localization signal. The activated ligand-receptor complex then translocates to the nucleus, where it can modulate gene expression through several mechanisms. These include direct binding to glucocorticoid response elements (GREs) on DNA to activate or repress gene transcription, and protein-protein interactions with other transcription factors to influence their activity.

Canonical Glucocorticoid Receptor Signaling Pathway.

Quantitative Binding Affinity Data

The following table summarizes the available binding affinity data for prednisolone and other relevant glucocorticoids.

| Compound | IC50 (nM) | Relative Binding Affinity (RBA) | Assay Method | Reference |

| Prednisolone | 2.95 | 230 (vs. Cortisol=100) | Fluorescence Polarization Assay | [3] |

| Dexamethasone | 5.58 | 940 (vs. Cortisol=100) | Fluorescence Polarization Assay | [3] |

| Betamethasone | 2.94 | - | Fluorescence Polarization Assay | [3] |

| Methylprednisolone | 1.67 | - | Fluorescence Polarization Assay | [3] |

Note: The IC50 value represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 indicates a higher binding affinity. The Relative Binding Affinity (RBA) is a ratio of the competitor's IC50 to the IC50 of a standard (in this case, Cortisol), multiplied by 100.

Experimental Protocols

The binding affinity of glucocorticoids to the glucocorticoid receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Preparation of Cytosol Containing Glucocorticoid Receptors

-

Cell Culture: Culture cells known to express the glucocorticoid receptor (e.g., human A549 lung carcinoma cells or rat hepatoma cells) in appropriate media and conditions until they reach confluency.

-

Cell Harvest: Harvest the cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a cold homogenization buffer (e.g., Tris-HCl buffer containing protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the cell membranes.

-

Ultracentrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for a specified time (e.g., 60 minutes) at 4°C to pellet the cellular debris and organelles.

-

Cytosol Collection: The resulting supernatant, which contains the soluble cytoplasmic proteins including the glucocorticoid receptor, is carefully collected. The protein concentration of the cytosol is then determined using a standard protein assay (e.g., Bradford or BCA assay).

Competitive Radioligand Binding Assay

-

Reaction Mixture Preparation: In a multi-well plate, combine a fixed amount of the prepared cytosol, a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: Separate the receptor-bound radioligand from the free, unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand. After a short incubation with the charcoal suspension, the mixture is centrifuged to pellet the charcoal.

-

Quantification of Bound Radioligand: An aliquot of the supernatant, containing the receptor-bound radioligand, is transferred to a scintillation vial. Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding (in the absence of a competitor). The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.

Workflow for a Competitive Radioligand Binding Assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Effects of Prednisolone Acetate on Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its profound effects on the immune system are mediated through intricate cellular and molecular mechanisms that vary across different immune cell populations. This technical guide provides a comprehensive overview of the cellular effects of prednisolone acetate on key immune cells, including T-cells, B-cells, neutrophils, macrophages, and dendritic cells. It details the underlying signaling pathways, summarizes quantitative data on cellular responses, and provides standardized experimental protocols for investigating these effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of glucocorticoids.

Introduction

Glucocorticoids (GCs) like this compound exert their potent anti-inflammatory and immunosuppressive effects by modulating the function of nearly all components of the immune system.[1] Prednisolone, the active metabolite of prednisone (B1679067), diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[2] This ligand-receptor complex then translocates to the nucleus, where it acts as a transcription factor, either upregulating the expression of anti-inflammatory genes or repressing the expression of pro-inflammatory genes.[2][3] A primary mechanism of this repression is the interference with key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This guide will dissect the specific consequences of these molecular events on the function and fate of various immune cell types.

General Mechanism of Action: The Glucocorticoid Receptor Pathway

The cellular response to this compound is primarily mediated through the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[3][5]

Signaling Pathway of this compound:

Caption: Glucocorticoid receptor signaling pathway.

Upon binding to prednisolone, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.[2][5] In the nucleus, the activated GR dimerizes and can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as IκBα (an inhibitor of NF-κB) and Annexin A1.[3]

-

Transrepression: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

Effects on T-Lymphocytes

This compound profoundly impacts T-cell function, leading to a general state of immunosuppression. Its effects are multifaceted, ranging from the induction of apoptosis to the modulation of cytokine production and proliferation.

Induction of Apoptosis

One of the most significant effects of prednisolone on T-lymphocytes is the induction of apoptosis, or programmed cell death.[6][7] This is a key mechanism for the depletion of circulating T-cells and the resolution of inflammation.

-

Mechanism: Prednisolone-activated GR can induce apoptosis through the intrinsic mitochondrial pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bim, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[8]

-

Differential Sensitivity: Studies have shown that activated T-cells are more susceptible to glucocorticoid-induced apoptosis than resting T-cells.[6] Furthermore, some evidence suggests that CD8+ T-cells may be more sensitive to the apoptotic effects of prednisone than CD4+ T-cells.[6][7]

Modulation of Cytokine Production and Proliferation

This compound significantly alters the cytokine profile and proliferative capacity of T-cells.

-

Cytokine Suppression: It potently inhibits the production of key pro-inflammatory and T-cell-proliferating cytokines, most notably Interleukin-2 (IL-2).[6] This is achieved by repressing the transcription of the IL-2 gene.[6] It also suppresses the production of other pro-inflammatory cytokines like IFN-γ and TNF-α.

-

Inhibition of Proliferation: By blocking IL-2 production and the expression of the IL-2 receptor, prednisolone effectively halts the T-cell cycle in the G1 phase, thereby preventing clonal expansion of activated T-cells.[6][7]

Table 1: Quantitative Effects of Prednisolone on T-Lymphocytes

| Parameter | Effect | Quantitative Data | Cell Type | Reference |

| Apoptosis | Increase | Percentage of apoptotic CD4+ cells increased from 8.1% to 19.8% after a single intravenous dose. | Human peripheral blood CD4+ T-cells | [9] |

| Apoptosis | Increase | Dose-dependent increase in apoptosis in PHA-activated peripheral blood lymphocytes. | Human peripheral blood T-lymphocytes | [6][7] |

| Proliferation | Decrease | Inhibition of phytohaemagglutinin (PHA)-induced proliferation. | Human peripheral blood T-lymphocytes | [6][7] |

| IL-2 Production | Decrease | Inhibition of IL-2 secretion in PHA-activated peripheral blood lymphocytes. | Human peripheral blood T-lymphocytes | [6] |

| CD3 Expression | Decrease | Down-regulation of CD3 expression on T-cells, preceding apoptosis. | Human peripheral blood T-lymphocytes | [10] |

Effects on B-Lymphocytes

The effects of this compound on B-lymphocytes are complex and appear to be dependent on the stage of B-cell activation and differentiation.

-

Inhibition of Early Activation and Proliferation: Prednisolone can suppress the early stages of B-cell activation and proliferation, particularly in response to stimuli like high-dose anti-μ or Staphylococcus aureus.[11]

-

Differentiation to Plasma Cells: In contrast to its inhibitory effects on early activation, prednisolone does not suppress, and may even enhance, the differentiation of B-cells into immunoglobulin-producing plasma cells.[11] However, in a mouse model of lupus, prednisone treatment was shown to decrease the percentage of plasma cells and their precursors.[12] This suggests that the effect on B-cell differentiation may be context-dependent.

-

Immunoglobulin Synthesis: The impact on immunoglobulin synthesis is also variable. While some studies suggest no suppression or even enhancement, others indicate a decrease in immunoglobulin synthesis by peripheral blood mononuclear cells during high-dose prednisolone therapy.

Table 2: Quantitative Effects of Prednisolone on B-Lymphocytes

| Parameter | Effect | Quantitative Data | Cell Type/Model | Reference |

| Proliferation | Decrease | Profound suppression of high-dose anti-μ or S. aureus-stimulated proliferation. | Human B-cells | [11] |

| Plasma Cell Differentiation | Decrease | Significant decrease in the percentage of plasma cells and their precursors in a dose-dependent manner. | MRL/lpr mice (lupus model) | [12] |

| Immunoglobulin Synthesis | Decrease | Decrease in in vitro immunoglobulin synthesis by peripheral blood mononuclear cells. | Human peripheral blood mononuclear cells |

Effects on Neutrophils

Neutrophils are key players in the acute inflammatory response, and this compound exerts significant control over their function.

-

Inhibition of Migration and Adhesion: A major anti-inflammatory effect of prednisolone is the inhibition of neutrophil migration to sites of inflammation.[13][14] It achieves this by downregulating the expression of adhesion molecules on both neutrophils and endothelial cells.[15] Prednisolone has been shown to dose-dependently reduce cytokine-induced E-selectin expression and endothelial hyperadhesiveness for neutrophils.[15]

-

Demargination and Neutrophilia: Paradoxically, systemic administration of prednisolone often leads to an increase in the number of circulating neutrophils (neutrophilia). This is not due to increased production but rather to the release of neutrophils from the bone marrow and a reduction in their margination along blood vessel walls, effectively increasing the circulating pool.

-

Inhibition of Effector Functions: Prednisolone can also inhibit various effector functions of neutrophils, such as the release of lysosomal enzymes and the production of reactive oxygen species, thereby limiting tissue damage at inflammatory sites.

Table 3: Quantitative Effects of Prednisolone on Neutrophils

| Parameter | Effect | Quantitative Data | Experimental Model | Reference |

| Adhesion to Endothelial Cells | Decrease | 39% reduction in adhesion induced by fMLP at a concentration of 10 µM. | Human polymorphonuclear neutrophils (PMNs) and HUVECs | [13] |

| Cytotoxicity towards Endothelial Cells | Decrease | Almost complete inhibition of fMLP-induced cytotoxicity at 10 µM. | Human PMNs and HUVECs | [13] |

| Migration | Decrease | Significant inhibition of monocyte and neutrophil chemotaxis in vivo. | Human skin | [14] |

| Penetration Depth | Decrease | Significant reduction in the penetration depth of neutrophils after at least 10 days of methylprednisolone (B1676475) therapy. | Neutrophils from patients with early rheumatoid arthritis | [16] |

Effects on Macrophages

Macrophages are critical for both initiating and resolving inflammation, and this compound modulates their functions in a way that promotes an anti-inflammatory state.

-

Inhibition of Pro-inflammatory Cytokine Production: Prednisolone potently suppresses the production of pro-inflammatory cytokines by macrophages, including TNF-α, IL-1β, and IL-6.[17][18] This is a central aspect of its anti-inflammatory action.

-

Promotion of Anti-inflammatory Phenotype: Glucocorticoids can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by the production of anti-inflammatory cytokines like IL-10.[19]

-

Inhibition of NF-κB Signaling: A key molecular mechanism for the suppression of pro-inflammatory gene expression in macrophages is the inhibition of the NF-κB signaling pathway.[20][21] Prednisolone can inhibit the nuclear translocation of NF-κB subunits p65 and p50.[20]

Table 4: Quantitative Effects of Prednisolone on Macrophages

| Parameter | Effect | Quantitative Data | Cell Type/Model | Reference |

| TNF-α Production | Decrease | Significant decrease in LPS-induced TNF-α levels. | Rats with ARDS | [17] |

| IL-6 Production | Decrease | Significant decrease in LPS-induced IL-6 levels. | Rats with ARDS | [17] |

| IL-10 Production | Increase | Significant increase in LPS-induced IL-10 levels. | Rats with ARDS | [17] |

| NF-κB Nuclear Translocation | Decrease | Inhibition of PDGF- and TNF-α-induced nuclear translocation of p65 and p50. | Human pulmonary artery smooth muscle cells (as a model) | [20] |

Effects on Dendritic Cells

Dendritic cells (DCs) are the most potent antigen-presenting cells and are crucial for initiating adaptive immune responses. This compound interferes with their maturation and function.

-

Inhibition of Maturation: Prednisolone inhibits the maturation of DCs, preventing the upregulation of co-stimulatory molecules like CD80 and CD86, as well as MHC class II molecules.[22][23] This impairment of maturation renders DCs less effective at activating naive T-cells.

-

Induction of Apoptosis: Prednisolone can induce apoptosis in plasmacytoid dendritic cells (pDCs), leading to a reduction in their numbers.[24]

-

Suppression of Cytokine Production: It also suppresses the production of key DC-derived cytokines, such as IL-12, which is critical for the differentiation of Th1 cells.[23]

Table 5: Quantitative Effects of Prednisolone on Dendritic Cells

| Parameter | Effect | Quantitative Data | Cell Type | Reference |

| Circulating pDC Numbers | Decrease | 4-fold reduction in circulating pDCs after liver transplantation in patients treated with prednisone. | Human plasmacytoid dendritic cells (pDCs) | [24] |

| Co-stimulatory Molecule Expression | Decrease | Down-regulation of CD86, CD40, and CD83 expression on DCs following TLR7 and TLR8 stimulation. | Human CD34-derived dendritic cells | [22] |

| IL-12 Production | Decrease | Significant reduction in IL-12 p70 production by DCs. | Human monocyte-derived dendritic cells | [23] |

| T-cell Stimulatory Function | Decrease | Significant reduction in the T-cell stimulatory function of DCs. | Human monocyte-derived dendritic cells | [23] |

Experimental Protocols

Flow Cytometry for T-Cell Apoptosis

This protocol describes a method for quantifying prednisolone-induced apoptosis in T-lymphocytes using Annexin V and Propidium Iodide (PI) staining.

-

Cell Culture and Treatment:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Stimulate T-cells with phytohaemagglutinin (PHA) at a concentration of 5 µg/mL for 24 hours.

-

Treat the activated T-cells with varying concentrations of this compound (e.g., 10^-6 M, 10^-8 M, 10^-10 M) or vehicle control (e.g., ethanol) for 24-48 hours.

-

-

Staining:

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant.

-

Experimental Workflow for Apoptosis Analysis:

Caption: Workflow for assessing T-cell apoptosis.

ELISA for Cytokine Measurement in Macrophages

This protocol outlines a sandwich ELISA for quantifying the production of cytokines (e.g., TNF-α, IL-6, IL-10) by macrophages following treatment with this compound.

-

Cell Culture and Treatment:

-

Differentiate human monocytes (e.g., from PBMCs) into macrophages by culturing with M-CSF for 5-7 days.

-

Plate the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the macrophages with lipopolysaccharide (LPS) at 100 ng/mL for 24 hours.

-

Collect the cell culture supernatants for analysis.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[25]

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[25]

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[25]

-

Wash the plate three times.

-

Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[26]

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[25]

-

Wash the plate three times.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.[27]

-

Wash the plate five times.

-

Add TMB substrate and incubate until a color develops (typically 15-30 minutes).[25]

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm on a microplate reader.[27]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Western Blot for NF-κB Nuclear Translocation in Macrophages

This protocol describes the detection of the p65 subunit of NF-κB in nuclear extracts of macrophages to assess the inhibitory effect of this compound on its translocation.[28][29]

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW 264.7 cell line) to 80-90% confluency.

-

Pre-treat the cells with this compound for 2 hours.

-

Stimulate with LPS (100 ng/mL) for 30-60 minutes.

-

-

Nuclear and Cytoplasmic Extraction:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.[28]

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p65 signal in the nuclear extracts to a nuclear loading control (e.g., Lamin B1 or Histone H3) and in the cytoplasmic extracts to a cytoplasmic loading control (e.g., GAPDH or β-actin).[29]

-

Conclusion

This compound exerts a broad spectrum of effects on the immune system, primarily through the glucocorticoid receptor-mediated modulation of gene expression. Its ability to induce apoptosis in T-cells and dendritic cells, suppress the production of pro-inflammatory cytokines by multiple immune cell types, and inhibit the migration of neutrophils to inflammatory sites underscores its potent immunosuppressive and anti-inflammatory properties. A thorough understanding of these cell-specific effects and the underlying molecular pathways is crucial for optimizing the therapeutic use of this compound and for the development of novel immunomodulatory drugs with improved efficacy and safety profiles. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of the intricate interplay between glucocorticoids and the immune system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A single intravenous dose of prednisolone induces phosphatidylserine externalization, loss of surface marker expression and a 24-h net increase in human peripheral blood lymphocytes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immune regulatory properties of corticosteroids: prednisone induces apoptosis of human T lymphocytes following the CD3 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of in vitro corticosteroids on B cell activation, proliferation, and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prednisolone interferes with neutrophil adhesion and neutrophil mediated endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of epicutaneous glucocorticosteroids on human monocyte and neutrophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of steroid treatment on the migration behaviour of neutrophils in patients with early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with Genotype Variants amongst Tuberculosis Patients and Their Household Contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Glucocorticoids inhibit dendritic cell maturation induced by Toll-like receptor 7 and Toll-like receptor 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucocorticoids severely impair differentiation and antigen presenting function of dendritic cells despite upregulation of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prednisolone suppresses the function and promotes apoptosis of plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cytokine Elisa [bdbiosciences.com]

- 26. Cytokine Elisa [bdbiosciences.com]

- 27. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Molecular structure and activity of prednisolone acetate

An In-depth Technical Guide on the Molecular Structure and Activity of Prednisolone (B192156) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone acetate is a synthetic corticosteroid widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] It is the 21-acetate ester of prednisolone, a glucocorticoid hormone, a modification that enhances its stability and lipophilicity, which can improve topical absorption and prolong its duration of action.[1][3][4] Functioning as a prodrug, this compound is rapidly hydrolyzed in the body to its active metabolite, prednisolone.[5][6] This active form then mediates a broad range of physiological effects by mimicking endogenous cortisol.[5] Its therapeutic applications are extensive, covering various inflammatory and autoimmune conditions, and it is available in multiple formulations, including ophthalmic suspensions, oral tablets, and injectable solutions.[1][7]

Molecular Structure and Physicochemical Properties

This compound is a C21 steroid, characterized by a cyclopenta[a]phenanthrene nucleus. The acetate group is esterified at the C-21 position. This structural feature is crucial for its pharmacokinetic profile.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₀O₆ | [4][8][9] |

| Molar Mass | 402.487 g·mol⁻¹ | [4] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [4][8] |

| CAS Number | 52-21-1 | [4][8] |

| Appearance | White crystalline powder | [4] |

| Melting Point | ~240 °C (464 °F) | [4] |

| Solubility | Poorly soluble in water; Good solubility in Chloroform, Methanol, and Ethanol. | [4][10] |

| LogP | 1.332 | [8] |

| UV-VIS Absorption | Peak at ~244 nm in water | [4] |

Mechanism of Action and Biological Activity

The therapeutic effects of prednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[11] The mechanism can be broadly categorized into genomic and non-genomic pathways.[5]

Genomic Pathway

The genomic pathway is responsible for the majority of the anti-inflammatory and immunosuppressive actions of prednisolone.[12]

-

Cellular Entry and Receptor Binding: Due to its lipophilic nature, prednisolone passively diffuses across the cell membrane into the cytoplasm.[5] There, it binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex.[5][7]

-

Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing its dissociation from the chaperone protein complex and its activation.[5]

-

Nuclear Translocation and DNA Binding: The activated prednisolone-GR complex translocates into the nucleus.[3][5][7]

-

Gene Expression Modulation: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][5][7] This interaction modulates gene transcription in two primary ways:

-

Transactivation: The GR complex binds to GREs to increase the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin-1).[3][5]

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to the decreased synthesis of pro-inflammatory proteins, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2.[3][5][13]

-

Non-Genomic Pathway

Prednisolone can also exert rapid anti-inflammatory effects through non-genomic mechanisms that do not involve gene transcription.[5] These actions include direct interactions with cell membranes and various signaling pathways, providing swift relief in acute inflammatory states.[5]

Immunosuppressive Effects

Beyond general anti-inflammatory action, this compound exerts specific immunosuppressive effects by inhibiting the proliferation and activation of T-lymphocytes and reducing the migration of immune cells to sites of inflammation.[3][5]

Pharmacokinetics

The pharmacokinetic profile of this compound is defined by its conversion to the active metabolite, prednisolone.

Table 2: Pharmacokinetic Parameters of Prednisolone (Active Metabolite)

| Parameter | Value | Condition | Reference(s) |

| Bioavailability | 80% - 100% | Oral administration | [14] |

| Time to Peak (Tₘₐₓ) | 1 - 2 hours | Oral administration | [14][15] |

| Peak Concentration (Cₘₐₓ) | 321.1 ng/mL | 15 mg equivalent oral dose | [15] |

| Area Under Curve (AUC) | 1999.4 ng·hr/mL | 15 mg equivalent oral dose | [15] |

| Elimination Half-life (t₁/₂) | 2 - 3 hours | [8][15] | |

| Metabolism | Hepatic (primarily by CYP3A4 enzymes) | [3] | |

| Excretion | Renal (urine) | [3] | |

| Protein Binding | Reversibly binds to albumin and transcortin | [14] |

-

Absorption: this compound is rapidly absorbed and hydrolyzed to active prednisolone.[3][14] The acetate ester enhances lipophilicity, which is particularly advantageous for topical formulations like ophthalmic drops, improving corneal penetration.[3][6]

-

Distribution: Prednisolone is distributed widely throughout the body and readily crosses cell membranes.[3]

-

Metabolism: It is primarily metabolized in the liver. Prednisolone can be reversibly converted to prednisone.[3][15]

-

Excretion: The metabolites are predominantly excreted by the kidneys.[3]

Quantitative Activity Data

The biological activity of prednisolone is quantified by its binding affinity to the glucocorticoid receptor and its potency in functional assays.

Table 3: Glucocorticoid Receptor Binding and Potency

| Compound | Parameter | Value (nM) | Assay Method | Reference(s) |

| Prednisolone | Kᵢ (Inhibition Constant) | 1.5 | Radioligand Binding Assay | [11] |

| Prednisolone | KᏧ (Dissociation Constant) | 17.5 - 24.6 | Radioligand Binding Assay | [11] |

| Dexamethasone | Kᵢ (Inhibition Constant) | 5.5 | Radioligand Binding Assay | [11] |

| Triamcinolone Acetonide | IC₅₀ | 1.5 | Radioligand Binding Assay | [11] |

Note: Data for Dexamethasone and Triamcinolone Acetonide are included for comparative context. IC₅₀ is the concentration of an inhibitor where the response is reduced by half.[16]

Experimental Protocols

The characterization of glucocorticoid activity involves standardized in vitro assays. Below are detailed protocols for two key experimental methodologies.

Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity (Kᵢ or KᏧ) of a compound for its receptor.[11] It measures the ability of an unlabeled test compound (prednisolone) to compete with a radiolabeled ligand for binding to the GR.

Methodology:

-

Receptor Preparation: Prepare a source of Glucocorticoid Receptors (GR), typically from a cell lysate (cytosol) or using purified recombinant GR.

-

Compound Dilution: Prepare serial dilutions of the unlabeled test compound (prednisolone) in an appropriate assay buffer.

-

Incubation: In a multi-well plate, incubate the GR preparation with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]dexamethasone) and the varying concentrations of the test compound. Include control wells for total binding (radioligand + GR) and non-specific binding (radioligand + GR + excess unlabeled ligand).

-

Separation: After incubation reaches equilibrium, separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter or by charcoal-dextran adsorption of the free ligand.

-

Quantification: Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol: GR Transcription Factor Activity Assay (ELISA-based)

This assay quantifies the ability of a glucocorticoid to activate GR and promote its binding to DNA, providing a functional measure of GR activation.[17]

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., A549) and treat with various concentrations of this compound for a specified duration to induce GR activation and nuclear translocation.

-

Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a cell lysis and fractionation protocol. Ensure the extracts are kept on ice to preserve protein integrity.

-

Binding Reaction: Add the prepared nuclear extracts to the wells of a 96-well plate that is pre-coated with a specific double-stranded DNA oligonucleotide containing the GR consensus binding site (5’-GGTACAnnnTGTTCT–3’).[17] Incubate for 1 hour at room temperature to allow the activated GR in the extract to bind to the immobilized DNA.

-

Primary Antibody Incubation: Wash the wells to remove unbound proteins. Add a primary antibody that specifically recognizes an epitope on the DNA-bound GR.[17] Incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells again and add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

-

Detection: After a final wash, add a colorimetric HRP substrate (e.g., TMB). The enzyme will catalyze a color change. Stop the reaction with an acid solution (e.g., H₂SO₄).

-

Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of activated GR bound to the DNA.

References

- 1. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. frontiersin.org [frontiersin.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]

- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 17. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]

Prednisolone Acetate Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a cornerstone in the therapeutic management of a wide array of inflammatory and autoimmune disorders. Its clinical efficacy is rooted in its potent modulation of cellular signaling pathways, primarily through the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the prednisolone acetate signaling pathway, offering detailed experimental protocols for its investigation and presenting quantitative data to facilitate comparative analysis. The core mechanisms of action, including genomic and non-genomic pathways, are elucidated through descriptive text and detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, enabling a deeper understanding of the molecular pharmacology of this widely used corticosteroid.

Introduction

This compound is the 21-acetate ester of prednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Upon administration, it is rapidly hydrolyzed to its active form, prednisolone.[2] The therapeutic effects of prednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[3] This interaction initiates a cascade of molecular events that ultimately alter the expression of a multitude of genes, leading to the suppression of inflammatory responses and modulation of the immune system.[2][3]

The Canonical Glucocorticoid Receptor Signaling Pathway

The primary mechanism of action for prednisolone is the genomic pathway, which involves the regulation of gene transcription. This pathway can be dissected into several key steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane. In the cytoplasm, its active form, prednisolone, binds to the inactive glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs) such as Hsp90 and Hsp70, and immunophilins.[2]

-

Receptor Activation and Nuclear Translocation: Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone protein complex. This unmasks the nuclear localization signals on the GR, facilitating its translocation into the nucleus.[2]

-

Gene Regulation: Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][3] This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription.

-

Transactivation: The GR homodimer binds to GREs to upregulate the transcription of anti-inflammatory genes. A key example is the induction of Glucocorticoid-Induced Leucine Zipper (GILZ) and IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha).[1][4] GILZ exerts broad anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways like NF-κB and AP-1.[1] IκBα sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating the expression of inflammatory genes.

-

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, such as NF-κB and Activator Protein-1 (AP-1).[5] This "tethering" mechanism is a crucial component of the anti-inflammatory effects of glucocorticoids.

-

Non-Genomic Signaling

In addition to the classical genomic pathway, prednisolone can elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated by membrane-bound GR or through interactions with other signaling molecules in the cytoplasm, leading to rapid modulation of cellular functions.[2]

Quantitative Analysis of this compound Activity

The following tables summarize key quantitative parameters related to the activity of prednisolone and other glucocorticoids.

| Parameter | Value | Compound | Assay Method | Reference |

| IC50 | 28 nM | Prednisolone | Receptor Binding Assay | [6] |

| pIC50 | 7.83 | Prednisolone | Fluorescence Polarization Ligand Binding Assay | [7] |

Table 1: Glucocorticoid Receptor Binding Affinity. This table provides the half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) for prednisolone binding to the glucocorticoid receptor.

| Target Gene/Protein | Effect | Cell Type | Method | Reference |

| TNF-α | Downregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |

| IL-1β | Downregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |

| IL-6 | Downregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |

| IL-10 | Upregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |

| GILZ mRNA | Upregulation (peak at 6h) | C3H10T1/2 cells | Northern Blot | [4] |

| GILZ Protein | Upregulation (peak at 3h) | 3T3-L1 cells | Western Blot | [4] |

| NF-κB (p65) Nuclear Translocation | Inhibition | Human pulmonary artery smooth muscle cells | - |

Table 2: Dose-Response Effects of Prednisolone on Key Inflammatory Mediators. This table summarizes the regulatory effects of prednisolone on the expression and activity of key pro- and anti-inflammatory molecules.

Experimental Protocols for Pathway Analysis

This section provides detailed methodologies for key experiments used to analyze the this compound signaling pathway.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of this compound for the glucocorticoid receptor.

Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 cells) or tissue.

-

Incubation: In a 96-well plate, incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled this compound. Include a control with no unlabeled competitor (for total binding) and a control with a high concentration of unlabeled dexamethasone (B1670325) (for non-specific binding).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the bound from the free radioligand using a method like dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

GRE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate gene transcription through glucocorticoid response elements.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate. Co-transfect the cells with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple GREs. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: After the treatment period (typically 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the glucocorticoid receptor directly binds to the promoter regions of specific genes in response to this compound treatment.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the glucocorticoid receptor or a negative control antibody (e.g., IgG). Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of a target gene or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Western Blot Analysis

Western blotting is used to quantify changes in the protein levels of downstream targets of the this compound signaling pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with different concentrations of this compound for various time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., GILZ, IκBα, or a phosphorylated signaling protein).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Signaling Pathway and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the this compound signaling pathway and key experimental workflows.

This compound Signaling Pathway

Glucocorticoid Receptor Binding Assay Workflow

References

- 1. Inhibition of AP-1 by the glucocorticoid-inducible protein GILZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A glucocorticoid-induced leucine-zipper protein, GILZ, inhibits adipogenesis of mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Prednisolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) acetate (B1210297) is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive activities. Its therapeutic efficacy is rooted in a complex interplay of genomic and non-genomic actions that collectively suppress the inflammatory cascade. This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of prednisolone acetate, detailing its molecular mechanisms of action, summarizing key quantitative data from various studies, and outlining the experimental protocols used to evaluate its effects. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Corticosteroids like this compound are cornerstones in the management of these conditions.[2] this compound, the ester form of prednisolone, is a synthetic glucocorticoid with three to five times the anti-inflammatory potency of hydrocortisone.[3] It operates by mimicking the effects of endogenous cortisol, modulating gene expression to reduce inflammation and suppress immune responses.[2][4] Understanding its in vitro properties is crucial for elucidating its precise mechanisms and for the development of novel anti-inflammatory agents. This guide will dissect these properties through an examination of its impact on cellular signaling pathways, supported by quantitative data and detailed experimental methodologies.

Molecular Mechanism of Action

This compound's anti-inflammatory effects are mediated through both genomic and non-genomic pathways. The active form, prednisolone, is released upon hydrolysis of the acetate ester.[4][5]

Genomic Mechanisms

The classical and most well-understood mechanism involves the regulation of gene transcription. This is a multi-step process:

-

Cellular Entry and Receptor Binding: Being lipophilic, prednisolone passively diffuses across the cell membrane into the cytoplasm.[4] There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex.[4][5]

-

Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing its dissociation from chaperone proteins and subsequent translocation into the nucleus.[4][6]

-

Gene Regulation: In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4][7][8] This interaction leads to:

-

Trans-activation: An increase in the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), interleukin-10 (IL-10), and IκBα (the inhibitor of NF-κB).[9][10] Annexin A1 inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade.[4]

-

Trans-repression: A decrease in the transcription of pro-inflammatory genes. This is a critical component of its anti-inflammatory action and is achieved by the GR interfering with the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][9][11] Prednisolone enhances the synthesis of IκBα, which sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression.[10]

-

Non-Genomic Mechanisms

Prednisolone also elicits rapid anti-inflammatory effects that are too swift to be explained by gene transcription.[4] These non-genomic actions can involve interactions with cell membranes and modulation of intracellular signaling cascades, such as the release of accessory proteins from the unliganded GR complex that can influence kinase activity.[4][8]

Key Signaling Pathways Modulated by this compound

This compound exerts its influence by modulating several critical inflammatory signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway is the primary route for the genomic effects of prednisolone. After binding prednisolone, the GR complex moves to the nucleus to regulate gene expression, leading to the suppression of inflammation.

References

- 1. journalajrb.com [journalajrb.com]

- 2. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]

- 3. abbvie.ca [abbvie.ca]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]

- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMPDB [smpdb.ca]

A Technical Guide to the Discovery and Synthesis of Prednisolone Acetate

For Researchers, Scientists, and Drug Development Professionals